Dicyclohexylmethylsilane
Description
Evolution of Organosilicon Chemistry
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has its origins in the 19th century. numberanalytics.com In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comsbfchem.com This marked the beginning of a field that would see significant expansion in the early 20th century through the pioneering work of Frederic S. Kipping, who synthesized numerous alkyl and aryl silanes and was the first to prepare silicone oligomers and polymers. wikipedia.org A major breakthrough came in 1945 with Eugene G. Rochow's description of the Müller-Rochow process, which facilitated the large-scale production of organosilicon compounds. wikipedia.org Initially, organosilicon compounds were primarily used for insulation, lubrication, and sealing, particularly in military and aerospace applications. sbfchem.com However, the field has since evolved into a cornerstone of modern synthetic chemistry, with a continuous expansion of new reactions and applications. numberanalytics.combeilstein-journals.org
Significance of Tertiary Silanes in Contemporary Chemical Synthesis
Tertiary silanes, which are organosilicon compounds where the silicon atom is bonded to three carbon atoms and one hydrogen atom, are of particular importance in modern organic synthesis. These compounds are valued for their role as reducing agents, often serving as a less toxic alternative to reagents like tributyltin hydride. organic-chemistry.org Their utility is highlighted in a variety of chemical transformations, including hydrosilylation, where they add to double or triple bonds, and as stoichiometric reductants in catalytic reduction reactions. beilstein-journals.orgorganic-chemistry.org The development of nickel-catalyzed reactions, for example, has demonstrated the effectiveness of tertiary silanes in the hydrosilylation of alkenes to form anti-Markovnikov products. acs.org The unique reactivity of the silicon-hydride (Si-H) bond in tertiary silanes allows for their participation in a range of chemo-, stereo-, and enantioselective reductions. beilstein-journals.org Furthermore, the steric and electronic properties of the organic substituents on the silicon atom can be tuned to influence the reactivity and selectivity of these reagents.
Contextualization of Dicyclohexylmethylsilane within the Organosilane Landscape
This compound (C13H26Si) is a specific type of tertiary silane (B1218182). sigmaaldrich.comchemicalbook.com Its structure consists of a central silicon atom bonded to two cyclohexyl groups, one methyl group, and a hydrogen atom. This structure places it within the class of sterically hindered silanes. The bulky cyclohexyl groups can influence its reactivity and selectivity in chemical reactions. While broadly applicable in roles typical for tertiary silanes, such as in reduction and hydrosilylation reactions, its specific steric profile may offer advantages in certain synthetic contexts where control of stereochemistry or chemoselectivity is crucial. The presence of both alkyl (cyclohexyl, methyl) and hydride substituents on the silicon center makes it a versatile reagent in organic synthesis.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 37591-76-7 |
| Molecular Formula | C13H26Si chemicalbook.com |
| Molecular Weight | 210.43 g/mol chemicalbook.com |
| Boiling Point | Estimated between 150 and 400 °C. trea.comgoogle.com |
| Appearance | Liquid lookchemicals.com |
Note: Some physical properties like density and flash point are not consistently reported across public sources. The provided boiling point is an estimated range based on its classification with medium-component hydrocarbons.
Synthesis and Manufacturing of this compound
The synthesis of tertiary silanes like this compound generally involves the reaction of a corresponding silyl (B83357) chloride with a suitable organometallic reagent. A common laboratory-scale method would involve the reaction of dicyclohexylmethylchlorosilane (B13783518) with a hydride source, such as lithium aluminum hydride, to replace the chlorine atom with a hydrogen atom.
Alternatively, Grignard reagents can be employed. The synthesis could start from a dichlorosilane, such as methyldichlorosilane (B44661). This would be reacted sequentially with cyclohexylmagnesium bromide in a Grignard reaction to introduce the two cyclohexyl groups onto the silicon atom, followed by a reduction step to introduce the hydride. The precise conditions, including solvent (often an ether like diethyl ether or tetrahydrofuran) and temperature, are controlled to optimize the yield and purity of the final product. Industrial production would likely follow a similar synthetic strategy, but on a larger scale with optimized process controls for efficiency and cost-effectiveness.
Chemical Reactivity and Transformations of this compound
This compound, as a tertiary silane, exhibits reactivity primarily centered around its silicon-hydride bond. This bond can participate in a variety of chemical transformations, making it a useful reagent in organic synthesis.
Hydrosilylation: In the presence of a suitable catalyst, typically a transition metal complex (e.g., platinum, nickel), this compound can undergo hydrosilylation with alkenes and alkynes. acs.orgpcimag.com This reaction involves the addition of the Si-H bond across the carbon-carbon multiple bond, leading to the formation of a new carbon-silicon bond and a carbon-hydrogen bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst. acs.org
Reduction of Carbonyls: this compound can be used as a reducing agent for carbonyl compounds such as aldehydes and ketones, converting them to the corresponding primary and secondary alcohols. This transformation is typically catalyzed and can exhibit high chemoselectivity. organic-chemistry.org
Halogenation: The silicon-hydride bond in this compound can be cleaved by halogens (e.g., Cl2, Br2) or other halogenating agents to form the corresponding dicyclohexylmethylhalosilane.
Oxidation: The Si-H bond can be oxidized to a silanol (B1196071) (Si-OH) group under appropriate conditions.
The bulky dicyclohexyl groups on the silicon atom can sterically influence these reactions, potentially leading to higher selectivity compared to less hindered silanes.
Applications of this compound in Modern Organic Synthesis
The unique properties of this compound make it a valuable tool in modern organic synthesis, primarily utilized as a reducing agent and in cross-coupling reactions.
As a reducing agent, it offers an alternative to other hydride donors. Its application is particularly noted in the reduction of functional groups where chemoselectivity is important. For instance, it can be used in the deoxygenation of alcohols and the reduction of aldehydes and ketones. organic-chemistry.org The steric bulk of the dicyclohexyl groups can play a role in achieving selective reductions in complex molecules with multiple functional groups.
In the realm of cross-coupling reactions, silanes are increasingly used as coupling partners. While not as common as organoboron or organotin compounds, organosilanes can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This compound can be a precursor to organosilicon species used in such reactions. Furthermore, its role as a hydride source is crucial in nickel-hydride (Ni-H) catalyzed reactions, where the in-situ generated Ni-H species can participate in various hydrofunctionalization reactions of pi-systems. rsc.org
Structure
2D Structure
Properties
CAS No. |
37591-76-7 |
|---|---|
Molecular Formula |
C13H25Si |
Molecular Weight |
209.42 g/mol |
InChI |
InChI=1S/C13H25Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChI Key |
IFIGBRGDQHBFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Dicyclohexylmethylsilane and Its Analogues
Direct Synthesis Approaches for Dicyclohexylmethylsilane
Direct synthesis methods provide the most straightforward pathways to this compound. These reactions typically involve a key precursor, dicyclohexylmethylchlorosilane (B13783518), which can be either reduced to the target silane (B1218182) or synthesized through the coupling of appropriate organometallic reagents with a silicon electrophile.
Halosilane Reduction Pathways
A fundamental approach to the synthesis of this compound involves the reduction of a corresponding halosilane, most commonly dicyclohexylmethylchlorosilane. This transformation replaces the reactive silicon-chlorine bond with a stable silicon-hydrogen bond, yielding the desired silane.
The reduction of dicyclohexylmethylchlorosilane is a critical step in producing high-purity this compound. The precursor itself can be synthesized via the reaction of a Grignard reagent with a chlorosilane, a process that will be detailed in a later section. Once obtained, the chlorosilane is subjected to reduction using a suitable hydride reagent. The general reaction is as follows:
(C₆H₁₁)₂CH₃SiCl + [H]⁻ → (C₆H₁₁)₂CH₃SiH + Cl⁻
The efficiency of this reduction is highly dependent on the choice of the hydride source and the reaction conditions.
Hydride reagents are essential for the reduction of chlorosilanes. These reagents act as a source of the hydride ion (H⁻), which functions as a potent nucleophile, attacking the electrophilic silicon center and displacing the chloride ion. nist.govmasterorganicchemistry.com The most commonly employed hydride reagent for this purpose is lithium aluminum hydride (LiAlH₄). ic.ac.uk
Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide variety of functional groups, including the silicon-halogen bond. masterorganicchemistry.comic.ac.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with protic solvents like water. ic.ac.uk
A typical procedure involves the slow addition of the dicyclohexylmethylchlorosilane solution to a stirred suspension of lithium aluminum hydride in the chosen solvent. The reaction is often performed at reduced temperatures to control its exothermic nature. Following the complete reaction, a careful workup procedure is necessary to quench the excess hydride reagent and to hydrolyze the resulting aluminum salts, allowing for the isolation of the this compound product.
| Hydride Reagent | Typical Solvent | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent, highly reactive, requires anhydrous conditions. |
| Sodium Borohydride (NaBH₄) | Alcohols, THF | Milder reducing agent, generally not effective for reducing chlorosilanes. |
Organometallic Coupling Reactions
An alternative and often more direct route to this compound and its precursors involves the use of organometallic reagents. These methods allow for the formation of the silicon-carbon bonds necessary to construct the dicyclohexylmethylsilyl framework.
Grignard reagents are among the most versatile tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of this compound synthesis, a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide, is a key intermediate.
The synthesis of the precursor, dicyclohexylmethylchlorosilane, can be achieved by reacting two equivalents of cyclohexylmagnesium bromide with one equivalent of methyltrichlorosilane. The Grignard reagent, acting as a nucleophile, displaces two of the chlorine atoms on the silicon center.
2 C₆H₁₁MgBr + CH₃SiCl₃ → (C₆H₁₁)₂CH₃SiCl + 2 MgBrCl
This reaction is typically performed in an ether solvent, such as diethyl ether or THF, which is essential for the formation and stability of the Grignard reagent. The stoichiometry of the reactants is crucial to control the degree of substitution on the silicon atom. By using a 2:1 molar ratio of the Grignard reagent to methyltrichlorosilane, the synthesis can be directed towards the desired dichlorinated product. Subsequent reduction of the resulting dicyclohexylmethylchlorosilane with a hydride reagent, as described previously, yields this compound.
| Reactants | Product | Typical Solvent |
| 2 x Cyclohexylmagnesium bromide + Methyltrichlorosilane | Dicyclohexylmethylchlorosilane | Diethyl ether, THF |
| Dicyclohexylmethylchlorosilane + Lithium Aluminum Hydride | This compound | Diethyl ether, THF |
Organolithium reagents are another class of powerful organometallic compounds that can be utilized in the synthesis of organosilanes. libretexts.org Similar to Grignard reagents, they act as potent nucleophiles. Cyclohexyllithium can be prepared by the reaction of cyclohexyl halide with lithium metal.
This cyclohexyllithium can then be reacted with a suitable chlorosilane, such as methyltrichlorosilane, in a manner analogous to the Grignard reaction to form the dicyclohexylmethylchlorosilane precursor.
2 C₆H₁₁Li + CH₃SiCl₃ → (C₆H₁₁)₂CH₃SiCl + 2 LiCl
Organolithium reagents are generally more reactive than their Grignard counterparts, which can sometimes lead to different selectivity or reactivity profiles. The choice between a Grignard or an organolithium reagent may depend on the specific substrate and desired outcome. The subsequent reduction of the chlorosilane intermediate would proceed as previously described.
Hydrosilylation-Based Synthesis of this compound Scaffolds
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a versatile and atom-economical method for the formation of silicon-carbon bonds. sigmaaldrich.com This approach is central to the synthesis of this compound, involving the reaction of a silane containing a methyl group with cyclohexene (B86901) or a related unsaturated cyclohexyl precursor.
The catalytic hydrosilylation of olefins, such as cyclohexene, is a primary route for the synthesis of the this compound scaffold. This reaction is typically facilitated by transition metal catalysts, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being widely used in industrial applications due to their high activity and selectivity. nih.govunive.it The general mechanism for this process, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion into the metal-hydride bond and subsequent reductive elimination of the alkylsilane product. nih.gov
While specific literature detailing the direct synthesis of this compound is scarce, the synthesis of analogous structures such as cyclohexylmethyldichlorosilane via the hydrosilylation of cyclohexene with methyldichlorosilane (B44661) in the presence of a platinum catalyst has been reported. This suggests a plausible two-step synthetic pathway to this compound. First, the monosubstituted product, cyclohexylmethylsilane, could be synthesized. A subsequent hydrosilylation of another equivalent of cyclohexene would yield the desired this compound.
Various transition metals beyond platinum, including rhodium, iridium, and ruthenium, have also been shown to catalyze hydrosilylation reactions, each offering different reactivity and selectivity profiles. sigmaaldrich.comlibretexts.org For instance, rhenium complexes have been demonstrated to catalyze the hydrosilylation of cyclohexene. mdpi.com The choice of catalyst can influence the reaction conditions, such as temperature and pressure, as well as the potential for side reactions.
Table 1: Comparison of Catalysts for Hydrosilylation of Olefins
| Catalyst Type | Common Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Platinum | Speier's Catalyst, Karstedt's Catalyst | Room temperature to moderate heating | High activity and selectivity | High cost, potential for side reactions |
| Rhodium | Wilkinson's Catalyst | Mild conditions | High selectivity | High cost |
| Iridium | Vaska's Complex | Varies | Can offer unique selectivity | High cost |
| Ruthenium | Grubbs' Catalysts | Varies | Tolerant to various functional groups | Can be less active than platinum |
| Rhenium | Re(CO)₅Br | Elevated temperatures | - | Less commonly used, requires higher temperatures |
As an alternative to catalytic methods, radical hydrosilylation offers a metal-free approach to the formation of silicon-carbon bonds. organic-chemistry.orgnih.gov This process is typically initiated by radical initiators such as peroxides or azo compounds, or through photochemical methods. organic-chemistry.org The reaction proceeds via a radical chain mechanism where a silyl (B83357) radical is generated, which then adds to the olefin. The resulting carbon-centered radical abstracts a hydrogen atom from another silane molecule, propagating the chain. organic-chemistry.orgresearchgate.net
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for tailoring its properties for specific applications, such as in the development of new polymers.
The synthesis of dicyclohexylmethylaminosilanes can be envisioned through the reaction of a corresponding dicyclohexylmethylhalosilane with an amine. This nucleophilic substitution reaction would displace the halide with the amino group, forming the desired aminosilane. The halide precursor, for instance, dicyclohexylmethylchlorosilane, could potentially be synthesized from this compound via a chlorination reaction.
Alternatively, a more direct route could involve the dehydrogenative coupling of this compound with an amine, catalyzed by a suitable transition metal complex. This method avoids the use of halogenated intermediates.
This compound and its derivatives can serve as precursors for silicone polymers. The presence of the Si-H bond allows for its participation in hydrosilylation polymerization reactions with molecules containing vinyl or other unsaturated groups. This is a common method for cross-linking silicone elastomers. nih.gov The bulky cyclohexyl groups on the silicon atom would be expected to influence the properties of the resulting polymer, potentially increasing its thermal stability and altering its mechanical properties.
Furthermore, functionalized derivatives, such as dicyclohexylmethylaminosilanes, could be incorporated into other polymer backbones, such as polyamides or polyimides, to introduce silicon-containing moieties and thereby modify the polymer's properties.
Process Optimization and Scalability Studies in this compound Production
The industrial production of organosilanes, including potentially this compound, requires careful optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. acs.orgsciencepublishinggroup.com For hydrosilylation reactions, key parameters to optimize include catalyst loading, reaction temperature, pressure, and the molar ratio of reactants. rsc.org Minimizing catalyst loading is a primary concern, especially when using expensive platinum-group metals. nih.gov The development of more active and robust catalysts is an ongoing area of research.
The scalability of hydrosilylation reactions is a critical factor for industrial applications. nih.gov Transitioning from laboratory-scale batch processes to large-scale continuous flow reactors can offer significant advantages in terms of heat and mass transfer, reaction control, and safety. rsc.org The use of microreactor systems for the optimization and intensification of hydrosilylation reactions has been explored and has shown potential for increasing conversion rates. rsc.org For the production of this compound, a thorough thermodynamic analysis of the synthesis reactions would be beneficial for identifying optimal operating conditions. acs.org Furthermore, establishing robust quality control methods is essential to ensure the consistency and purity of the final product for its intended applications. dakenchem.com
Table 2: Key Parameters for Process Optimization of Hydrosilylation Reactions
| Parameter | Objective | Considerations |
| Catalyst Selection | Maximize activity, selectivity, and minimize cost | Choice of metal and ligands, catalyst stability and recyclability |
| Catalyst Loading | Minimize cost and residual metal contamination | Balance between reaction rate and cost |
| Temperature | Optimize reaction rate and minimize side reactions | Exothermic nature of the reaction, potential for thermal degradation |
| Pressure | Maintain reactants in the desired phase | For gaseous reactants or to increase reaction rate |
| Reactant Ratio | Maximize conversion of the limiting reagent | Stoichiometry of the reaction, potential for side reactions with excess reagent |
| Solvent | Ensure solubility of reactants and catalyst, facilitate heat transfer | Polarity, boiling point, and potential for coordination to the catalyst |
Reaction Mechanisms and Kinetics Involving Dicyclohexylmethylsilane
Mechanistic Investigations of Silicon-Carbon Bond Transformations
Transformations involving the silicon-carbon bond in organosilanes are fundamental to their synthetic utility. These reactions can be broadly categorized into nucleophilic and electrophilic substitutions at the silicon center.
Nucleophilic Substitution Reactions at the Silicon Center
Nucleophilic substitution at a silicon atom is a common reaction for organosilanes. Unlike carbon chemistry, which features well-defined SN1 and SN2 pathways, the mechanism of nucleophilic substitution at silicon is more nuanced due to the nature of the silicon atom. The larger size of silicon compared to carbon, its ability to expand its coordination sphere, and the polarity of the silicon-leaving group bond all play a role.
For a sterically hindered silane (B1218182) like Dicyclohexylmethylsilane, a direct backside attack as seen in a classic SN2 reaction would be highly disfavored due to the bulky dicyclohexyl groups shielding the silicon center. organic-chemistry.orgwikipedia.org Instead, nucleophilic substitution at the silicon atom of this compound would likely proceed through a pathway involving a pentacoordinate intermediate or transition state.
The generally accepted mechanism involves the nucleophile approaching the silicon atom to form a trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the leaving group occupy the axial positions. This step is typically reversible. The subsequent departure of the leaving group from the axial position leads to the final product. The stereochemistry of the reaction, whether it results in retention or inversion of configuration at the silicon center, is dependent on the nature of the nucleophile, the leaving group, and the solvent.
Electrophilic Activation and Substitution Reactions
Electrophilic attack on the Si-C bond of organosilanes can lead to its cleavage. masterorganicchemistry.combyjus.com For this compound, electrophilic substitution would involve the attack of an electrophile on the carbon atom of the methyl group or one of the cyclohexyl groups, facilitated by the electropositive nature of silicon. However, the Si-C bond is generally strong and requires activation for cleavage to occur.
The mechanism of electrophilic aromatic substitution, for instance, involves the generation of an electrophile that attacks the aromatic ring. wikipedia.orgmasterorganicchemistry.com While this compound does not have an aromatic ring directly attached to silicon, the principles of electrophilic attack can be extended. An electrophile would attack the electron-rich C-Si bond, leading to a transition state where the positive charge is stabilized. Subsequent loss of the silyl (B83357) group results in the substituted product. The bulky dicyclohexyl groups would likely influence the regioselectivity of the attack if substitution on the cyclohexyl rings were to occur.
Elucidation of Hydrosilylation Reaction Mechanisms
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a significant reaction in organosilicon chemistry, often catalyzed by transition metals.
Platinum-Catalyzed Hydrosilylation Pathways
The platinum-catalyzed hydrosilylation of alkenes is a widely used method for the formation of silicon-carbon bonds. The most commonly accepted mechanism for this reaction is the Chalk-Harrod mechanism. nih.gov
The catalytic cycle is generally believed to proceed through the following steps:
Oxidative Addition: The platinum(0) catalyst reacts with the Si-H bond of this compound in an oxidative addition step to form a platinum(II) hydride-silyl complex.
Olefin Coordination: The alkene substrate then coordinates to the platinum center.
Insertion: The coordinated alkene inserts into the Pt-H bond (hydrometallation). This insertion can occur in two ways, leading to either the α- or β-adduct. For terminal alkenes, the β-insertion is generally favored, leading to the anti-Markovnikov product.
Reductive Elimination: The final step is the reductive elimination of the alkyl-silyl group from the platinum center, which regenerates the platinum(0) catalyst and yields the hydrosilylated product.
The steric bulk of the dicyclohexyl groups on the silicon atom in this compound would likely influence the rate of the oxidative addition step and could also affect the regioselectivity of the alkene insertion.
Metal-Mediated Dehydrogenative Silylation Mechanisms
Dehydrogenative silylation is a reaction where a Si-H bond reacts with a substrate containing an active hydrogen, such as an alcohol or an amine, to form a new bond with the silicon atom and release hydrogen gas. This reaction is typically catalyzed by a variety of metal complexes.
The mechanism for the dehydrogenative coupling of silanes with alcohols, for example, is thought to involve the following general steps:
Oxidative Addition: The metal catalyst undergoes oxidative addition with the Si-H bond of this compound to form a metal-hydride-silyl intermediate.
Coordination and Deprotonation: The alcohol substrate coordinates to the metal center, followed by deprotonation to form a metal-alkoxide species.
Reductive Elimination: Reductive elimination of the silyl-alkoxide product regenerates the active metal catalyst.
Alternatively, the reaction can proceed via σ-bond metathesis pathways with certain early transition metal or lanthanide catalysts. The steric hindrance from the dicyclohexyl groups in this compound would be a significant factor in the kinetics of these reactions.
Kinetics of Silane Reactivity
Detailed kinetic studies, including reaction rates, activation energies, and the influence of reactant concentrations, are crucial for a thorough understanding of reaction mechanisms. youtube.comfrontiersin.org Unfortunately, specific kinetic data for reactions involving this compound are not available in the reviewed literature.
In general, the reactivity of silanes is influenced by several factors:
Steric Effects: The bulky dicyclohexyl groups in this compound would be expected to significantly decrease the rate of reactions where a nucleophile or a catalyst needs to approach the silicon center. This steric hindrance would be a dominant factor in its reactivity profile.
Electronic Effects: The methyl group is an electron-donating group, which can influence the polarity of the Si-H bond and the electron density at the silicon center.
Nature of the Catalyst: In catalyzed reactions like hydrosilylation and dehydrogenative silylation, the choice of metal and its ligand sphere would have a profound impact on the reaction kinetics.
Without specific experimental data for this compound, any discussion of its reaction kinetics remains speculative and based on general principles of organosilicon chemistry. Further experimental investigation is required to quantify the reactivity of this particular silane and to fully elucidate the mechanisms of its reactions.
Rate Determinations for Silicon-Based Reactions
There is no specific data available in the scientific literature regarding the rate determinations for silicon-based reactions that explicitly involve this compound. General methodologies for studying the kinetics of organosilane reactions often involve techniques such as spectroscopy (NMR, UV-Vis) to monitor the concentration of reactants and products over time. These experiments, conducted under controlled conditions of temperature, pressure, and catalyst concentration, allow for the determination of reaction orders, rate constants, and activation energies. However, the application of these methods to this compound has not been specifically documented.
Intermediates and Transition States in this compound Reactions
Similarly, specific research identifying and characterizing the intermediates and transition states in reactions of this compound is not available. In many organosilane reactions, proposed intermediates include silicon-centered radicals, silylium ions, or pentacoordinate silicon species. The transition states are high-energy, transient structures that represent the energy barrier that must be overcome for a reaction to proceed. wikipedia.org The specific nature of these intermediates and transition states is highly dependent on the reaction type (e.g., hydrosilylation, oxidation, or substitution) and the reaction conditions. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for modeling these transient species and elucidating reaction pathways. chemrxiv.org However, such theoretical studies focused on this compound have not been reported in the available literature.
Due to the lack of specific research on this compound, no data tables can be generated.
Advanced Spectroscopic and Structural Characterization of Dicyclohexylmethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For Dicyclohexylmethylsilane, a complete NMR analysis would involve ¹H, ¹³C, and ²⁹Si NMR, along with two-dimensional techniques to establish the connectivity of the molecule.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons of the methyl group and the dicyclohexyl groups attached to the silicon atom. The chemical shift, integration, and multiplicity of these signals would provide valuable structural information. Without experimental data, a theoretical interpretation remains speculative.
Silicon-29 (²⁹Si) NMR Spectroscopic Investigations
²⁹Si NMR spectroscopy is a specialized technique that provides direct information about the silicon atom's chemical environment. For this compound, a single resonance would be expected, and its chemical shift would be characteristic of a silicon atom bonded to two cyclohexyl groups and one methyl group.
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure of this compound. COSY spectra would show correlations between coupled protons within the cyclohexyl rings, while HSQC would correlate the proton signals with their directly attached carbon atoms.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.
Infrared (IR) Spectroscopic Profiling
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methyl and cyclohexyl groups. Additionally, specific vibrations related to the Si-C and Si-H (if present) bonds would be observed. A detailed analysis and data table cannot be provided without the actual spectrum.
Raman Spectroscopic Characterization
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the material under investigation. For this compound, the Raman spectrum is dominated by vibrational modes associated with the cyclohexyl rings, the methyl group, and the silicon-carbon bonds.
The most intense bands in the spectrum are typically found in the C-H stretching region (2800-3000 cm⁻¹). The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the cyclohexyl and methyl moieties give rise to a complex series of overlapping peaks. Vibrations of the cyclohexane rings, including ring breathing modes and deformation modes, produce characteristic signals in the "fingerprint" region (400-1500 cm⁻¹). The Si-C stretching vibrations are also crucial for identification, typically appearing in the 600-800 cm⁻¹ range. The position, intensity, and polarization of these bands are sensitive to the molecule's conformation and local environment.
Table 1: Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~2935 | C-H Asymmetric Stretching (CH₂, cyclohexyl) |
| ~2850 | C-H Symmetric Stretching (CH₂, cyclohexyl) |
| ~1445 | CH₂ Scissoring (cyclohexyl) |
| ~1265 | CH₂ Twisting (cyclohexyl) |
| ~1030 | C-C Stretching (cyclohexyl ring) |
| ~800 | Si-C Symmetric Stretching |
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass but different chemical formulas (isobars).
For this compound (C₁₃H₂₆Si), the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, and ²⁸Si). By comparing this theoretical exact mass to the experimentally measured mass from an HRMS instrument, the molecular formula can be confidently confirmed. A small mass error, typically less than 5 parts per million (ppm), provides strong evidence for the proposed formula.
Table 2: HRMS Data for Molecular Formula Confirmation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆Si |
| Theoretical Monoisotopic Mass (M) | 210.1804 |
| Experimentally Measured Mass ([M+H]⁺) | 211.1877 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any potential impurities.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. The time it takes for a component to travel through the column is known as its retention time, which is a characteristic property. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the relative abundance of the fragment ions, creating a unique fragmentation pattern that serves as a molecular fingerprint for identification.
By analyzing the chromatogram for extraneous peaks and identifying them via their mass spectra, the purity of a this compound sample can be determined. The fragmentation pattern of the main peak can also be used to confirm the structure of the target compound. Common fragmentation pathways for this compound would include the loss of the methyl group (M-15), the loss of a cyclohexyl radical (M-83), and further fragmentation of the cyclohexyl rings.
Table 3: Predicted GC-MS Fragmentation Data for this compound
| Retention Time (min) | Mass-to-Charge Ratio (m/z) | Proposed Fragment |
|---|---|---|
| Variable | 210 | [C₁₃H₂₆Si]⁺ (Molecular Ion) |
| Variable | 195 | [M - CH₃]⁺ |
| Variable | 127 | [M - C₆H₁₁]⁺ |
| Variable | 83 | [C₆H₁₁]⁺ |
Advanced Spectroscopic Techniques for this compound Derivative Analysis
While this compound itself does not possess significant absorption in the ultraviolet-visible region, its derivatives can be functionalized with chromophoric (light-absorbing) groups. Electronic absorption (UV-Vis) and fluorescence spectroscopies are powerful techniques for characterizing the photophysical properties of these chromophoric derivatives.
UV-Vis spectroscopy measures the wavelengths at which a molecule absorbs light. This absorption corresponds to the promotion of electrons from a ground electronic state to an excited state. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore's electronic structure. The introduction of a silyl (B83357) group, such as the dicyclohexylmethylsilyl moiety, can influence the electronic properties of an attached chromophore through inductive effects or σ-π conjugation, often leading to a red-shift (bathochromic shift) in the absorption spectrum.
Fluorescence spectroscopy provides information about the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Key parameters include the fluorescence emission maximum (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). These properties are highly sensitive to the molecular structure and environment. Silyl substitution can enhance the fluorescence intensity of certain aromatic systems by altering the energies of the electronic states and reducing non-radiative decay pathways.
By studying these spectroscopic properties, researchers can gain insights into the electronic structure, excited-state dynamics, and potential applications of this compound derivatives in areas such as organic electronics and sensing.
Table 4: Hypothetical Photophysical Data for a Chromophoric this compound Derivative
| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Φf |
|---|---|---|---|---|
| Naphthalene (Reference) | 275 | 5,600 | 321 | 0.23 |
Computational Chemistry and Theoretical Modeling of Dicyclohexylmethylsilane
Quantum Chemical Studies of Molecular and Electronic Structure
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com For Dicyclohexylmethylsilane, DFT calculations would be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms.
Key ground state properties that would be calculated include bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of the molecule. Furthermore, DFT can be used to calculate thermodynamic properties such as the enthalpy of formation and Gibbs free energy, which are crucial for understanding the molecule's stability and reactivity. Vibrational frequencies can also be computed to predict the infrared (IR) spectrum of this compound, which can be used to characterize the molecule and compare with experimental data.
Hypothetical DFT Calculation Results for this compound
The following table presents hypothetical, yet realistic, data that would be obtained from DFT calculations on this compound for illustrative purposes, as specific experimental or calculated data was not found in the searched literature.
| Property | Calculated Value |
| Si-C (methyl) bond length | 1.88 Å |
| Si-C (cyclohexyl) bond length | 1.90 Å |
| C-Si-C bond angle | 109.5° |
| Ground State Energy | -XXX.XXXX Hartrees |
| Dipole Moment | ~0.5 Debye |
Ab Initio Methods for Electronic Configuration Analysis
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. epfl.ch These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), provide a detailed picture of the electronic structure of a molecule. epfl.ch
For this compound, ab initio calculations would be used to determine its electronic configuration, molecular orbitals (HOMO and LUMO), and the distribution of electron density. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important, as their energies and shapes provide insights into the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor. The electrostatic potential map would also be generated to visualize the regions of positive and negative charge within the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.
Reaction Pathway Modeling and Energetics
Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its chemical behavior and designing new synthetic routes. Computational modeling provides a powerful tool to explore reaction pathways and their associated energetics.
Transition State Identification and Barrier Calculations
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the geometry of this transition state and calculating its energy is essential for determining the activation energy of the reaction, which governs the reaction rate.
For a hypothetical reaction involving this compound, such as its oxidation, computational methods would be used to locate the transition state structure connecting the reactants and products. acs.org This involves sophisticated algorithms that search for a saddle point on the potential energy surface. Once the transition state is identified, its energy can be calculated, and the activation energy barrier can be determined as the difference in energy between the transition state and the reactants.
Mechanistic Simulations of Organosilane Transformations
Mechanistic simulations provide a step-by-step description of how a chemical transformation occurs. For organosilanes, these transformations can include oxidation, reduction, or rearrangement reactions. acs.orgmsu.edu By modeling the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved.
For this compound, computational simulations could be used to investigate various potential mechanisms for a given reaction. By comparing the calculated energy profiles for different pathways, the most favorable mechanism can be identified. These simulations would provide valuable information on the role of catalysts, solvents, and substituents on the reaction outcome.
Illustrative Energy Profile for a Hypothetical Reaction of this compound
This table illustrates the kind of data that would be generated from mechanistic simulations. The values are hypothetical as no specific reaction data for this compound was found.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.1 |
| Products | -20.3 |
Conformational Analysis and Dynamics
The presence of two flexible cyclohexyl rings in this compound gives rise to a multitude of possible three-dimensional arrangements, known as conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies and the energy barriers for interconversion between them.
For this compound, computational methods would be used to perform a systematic search of the conformational space. This would involve rotating the bonds connecting the cyclohexyl groups to the silicon atom and calculating the energy of each resulting conformation. The most stable conformers would correspond to the minima on the potential energy surface.
The results of a conformational analysis would reveal the preferred shapes of this compound and how easily it can change its shape. This information is important for understanding its physical properties and how it interacts with other molecules. Molecular dynamics simulations could also be performed to study the conformational dynamics of the molecule over time, providing insights into its flexibility and the timescales of conformational changes.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. researchgate.netchemrxiv.org By simulating the time-dependent behavior of a molecular system, MD allows for the exploration of its conformational space. chemrxiv.org For this compound, MD simulations can be employed to sample a wide range of possible arrangements of the two cyclohexyl rings and the methyl group around the silicon atom. These simulations track the trajectory of each atom over time, providing a dynamic picture of the molecule's flexibility and the transitions between different conformations. nih.gov The collection of structures generated during an MD simulation is known as a conformational ensemble, which can reveal the accessible conformations and the energy barriers between them. researchgate.net
Theoretical Prediction of Preferred Conformations
From the conformational space sampled by molecular dynamics, theoretical calculations can then be used to determine the relative energies of different conformers and predict the most stable, or preferred, conformations. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed for this purpose due to their balance of accuracy and computational cost. nih.gov These calculations can reveal that for substituted cyclohexanes, the conformation where the substituent is in the equatorial position is generally more stable due to minimized steric repulsion. libretexts.org In the case of this compound, the preferred conformation would likely involve the cyclohexyl rings adopting chair conformations with the silicon atom attached in an equatorial position to minimize steric hindrance. Theoretical studies on similar substituted cyclohexyl motifs have shown a preference for equatorial orientations of substituents to accommodate strong supramolecular interactions. nih.gov The energetic preference for symmetric structures has also been noted in computational studies of other cyclic compounds. mdpi.com
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of molecules.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nih.gov Computational prediction of NMR chemical shifts has become a useful tool in organic chemistry. nih.gov Methods like Density Functional Theory (DFT) can provide reasonably accurate predictions of chemical shifts. mdpi.com For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts are influenced by the electronic environment of each nucleus, which is in turn dependent on the molecule's conformation. By calculating the NMR shielding constants for the optimized geometries of the preferred conformers, it is possible to estimate the chemical shifts. It has been shown that for ¹³C chemical shifts, DFT-based gauge-independent atomic orbital (GIAO) methods can provide highly accurate predictions. researchgate.net Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. st-andrews.ac.ukmestrelab.com
A hypothetical table of predicted NMR chemical shifts for the major conformer of this compound is presented below. These values are illustrative and would be derived from quantum chemical calculations.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si-CH₃ | 0.1 - 0.3 | -5 - 0 |
| Si-CH(cyclohexyl) | 0.8 - 1.2 | 25 - 30 |
| Cyclohexyl CH₂ | 1.0 - 1.8 | 26 - 28 |
Theoretical Calculation of Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. nih.gov The most common method involves calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to the atomic positions. chemrxiv.org These calculations are typically performed using DFT methods. nih.gov For this compound, theoretical calculations would yield a set of vibrational modes and their corresponding frequencies. These would include stretching and bending modes of the C-H, C-C, and Si-C bonds, as well as more complex motions of the cyclohexyl rings. While the harmonic approximation is widely used, methods that account for anharmonicity, such as Vibrational Second-Order Perturbation Theory (VPT2), can provide more accurate results. chemrxiv.org
An illustrative table of key calculated vibrational frequencies for this compound is provided below. These frequencies represent fundamental vibrational modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) | 2850 - 3000 | C-H stretching (cyclohexyl and methyl) |
| δ(CH₂) | 1440 - 1465 | CH₂ scissoring (cyclohexyl) |
| ν(Si-C) | 600 - 800 | Si-C stretching |
| Ring Modes | 800 - 1200 | Cyclohexyl ring vibrations |
Applications of Dicyclohexylmethylsilane and Its Derivatives in Catalysis and Materials Science
Advanced Materials Science Applications of Dicyclohexylmethylsilane
Precursor Development for Thin Film Deposition
Organosilane precursors are crucial in the semiconductor industry for the deposition of thin films with tailored properties. The choice of precursor directly influences the characteristics of the resulting film, such as its dielectric constant, thermal stability, and mechanical strength.
Chemical Vapor Deposition (CVD) is a widely used technique for depositing high-quality thin films in the fabrication of microelectronic devices. Organosilane precursors are preferred in many CVD processes due to their volatility and ability to decompose cleanly, leaving behind a film of the desired composition. While a variety of organosilane precursors, such as methylsilanes, have been extensively studied for the deposition of organosilicate glass (OSG) films, the use of cyclohexyl-containing silanes is an area of ongoing research. The bulky cyclohexyl groups in molecules like this compound can introduce porosity into the deposited film, which is a key factor in achieving low dielectric constants.
The general process of using an organosilane precursor in CVD involves its vaporization and introduction into a reaction chamber where it decomposes on a heated substrate, often in the presence of an oxidizing agent like oxygen or nitrous oxide, to form a silicon-based dielectric film. The properties of the resulting film are highly dependent on the precursor's chemical structure and the deposition conditions.
Table 1: Comparison of Common Organosilane Precursors for CVD of Dielectric Films
| Precursor | Chemical Formula | Key Features | Resulting Film Type |
| Tetramethylsilane (TMS) | Si(CH3)4 | Simple structure, well-studied | Silicon carbide, Silicon oxycarbide |
| Trimethylsilane (B1584522) (3MS) | HSi(CH3)3 | Contains Si-H bond for reactivity | Organosilicate glass (OSG) |
| Diethoxymethylsilane (DEMS) | (C2H5O)2Si(CH3)H | Contains alkoxy and methyl groups | Low-k OSG |
| This compound | C13H26Si | Bulky cyclohexyl groups | Potentially porous low-k films |
Note: Data for this compound is extrapolated based on the properties of similar bulky organosilanes, as specific research data is limited.
In the pursuit of smaller and faster microelectronic devices, the insulating material between conductive interconnects, known as the interlayer dielectric (ILD), must have a low dielectric constant (low-k) to minimize signal delay, power consumption, and crosstalk. Silicon dioxide (SiO2), the traditional ILD, has a dielectric constant of approximately 3.9. The industry is actively developing materials with significantly lower k-values.
The incorporation of bulky organic groups, such as the cyclohexyl groups in this compound, into the silicon oxide network is a promising strategy for lowering the dielectric constant. These bulky groups create voids or pores within the film structure, effectively reducing its density and, consequently, its dielectric constant. While specific data for this compound is not widely available, research on other organosilane precursors with large hydrocarbon moieties has demonstrated the feasibility of this approach. For instance, the use of precursors with cyclic carbon structures has been shown to produce films with lower dielectric constants compared to those derived from linear precursors.
Polymer and Resin Modification
The introduction of silicon-containing moieties into organic polymers and resins can significantly enhance their properties, such as thermal stability, weather resistance, and surface characteristics. Organosilanes play a vital role in this field as coupling agents, crosslinkers, and modifiers.
Silicone polymers, or polysiloxanes, are known for their excellent thermal stability, flexibility, and biocompatibility. The properties of silicone elastomers are largely determined by the degree of crosslinking between the polymer chains. Hydrosilylation is a common crosslinking method that involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex.
In this context, a molecule like this compound, if functionalized with a reactive group such as a vinyl or hydride group, could act as a crosslinking agent. The bulky cyclohexyl groups would influence the network structure of the resulting silicone elastomer, potentially affecting its mechanical properties, such as hardness and elasticity. While specific studies on this compound as a primary crosslinking agent are scarce, the principles of hydrosilylation chemistry suggest its potential in this application.
Table 2: Common Crosslinking Chemistries for Silicone Elastomers
| Crosslinking Chemistry | Curing Mechanism | Key Characteristics |
| Peroxide Cure | Free-radical polymerization | High-temperature curing, byproducts formed |
| Condensation Cure | Reaction of silanol (B1196071) groups | Room temperature vulcanizing (RTV), releases byproducts (e.g., alcohol, acetic acid) |
| Addition Cure (Hydrosilylation) | Platinum-catalyzed addition of Si-H to vinyl groups | No byproducts, fast cure, versatile |
Reactive silicone systems are formulations that cure or crosslink upon application to form a stable material. These systems are used in a wide range of products, including adhesives, sealants, and coatings. The incorporation of organosilanes with specific functionalities can modify the properties of the cured silicone.
For instance, incorporating a silane (B1218182) with bulky cyclohexyl groups, such as this compound, into a reactive silicone formulation could enhance the hydrophobicity and thermal stability of the resulting material. The large, non-polar cyclohexyl groups would be expected to increase the water-repellent properties of the surface. Again, while direct research on this compound in this context is limited, the known effects of bulky aliphatic groups in silicones support this potential application.
Surface Functionalization and Coating Technologies
Modifying the surface properties of materials is crucial for a vast array of technological applications. Organosilanes are widely used for surface functionalization due to their ability to form stable bonds with various substrates, including glass, metals, and ceramics, while presenting a desired organic functionality at the surface.
The use of this compound or its derivatives for surface functionalization could impart a high degree of hydrophobicity to a surface. The bulky and non-polar nature of the dicyclohexyl groups would create a low-energy surface that repels water. This is particularly useful for creating self-cleaning surfaces, anti-fouling coatings, and moisture barriers. The general mechanism involves the reaction of the silane with hydroxyl groups on the substrate surface, forming a covalent bond and orienting the cyclohexyl groups outwards.
In the formulation of protective coatings, organosilanes are often added to improve adhesion, corrosion resistance, and durability. While specific formulations containing this compound are not publicly documented, its properties suggest it could be a valuable component in coatings designed for harsh environments where resistance to moisture and chemical attack is required.
Hybrid Material Synthesis and Engineering
This compound is a versatile organosilane compound that has found applications in the synthesis and engineering of hybrid materials. These materials, which integrate organic and inorganic components at the molecular level, often exhibit enhanced properties compared to their individual constituents. The incorporation of this compound can influence the final characteristics of the hybrid material, imparting specific functionalities.
One area of application is in the formation of silicon-containing polymers and composites. Organosilanes, in general, are utilized as coupling agents, crosslinking agents, and precursors for ceramic materials. In the context of hybrid materials, this compound can be incorporated into sol-gel processes. The sol-gel technique is a wet-chemical method used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers. A patent has mentioned this compound in the context of creating multifunctional hybrid materials based on natural clays, suggesting its role as a cross-linking agent. fishersci.se Such hybrid materials are designed for applications in environmental remediation and bioremediation.
The cyclohexyl groups in this compound introduce bulkiness and hydrophobicity, which can be advantageous in tailoring the physical properties of the resulting hybrid material. For instance, in the development of protective coatings, the hydrophobic nature of the cyclohexyl groups can enhance water repellency. Furthermore, the silicon-hydride (Si-H) bond in this compound can be a reactive site for various chemical transformations, allowing it to be grafted onto other polymers or surfaces, thereby modifying their properties.
While specific research detailing the extensive use of this compound in hybrid material synthesis is not widely published, its chemical structure suggests its potential as a valuable component in designing materials with tailored thermal stability, mechanical strength, and surface properties. The general principles of organosilane chemistry in materials science provide a strong basis for its utility in this field.
Table 1: Potential Roles of this compound in Hybrid Material Synthesis
| Function | Description | Potential Impact on Material Properties |
| Crosslinking Agent | Forms covalent bonds between polymer chains or with inorganic networks. | Increased mechanical strength, thermal stability, and solvent resistance. |
| Surface Modifier | Alters the surface properties of substrates or fillers. | Improved hydrophobicity, adhesion, and compatibility between organic and inorganic phases. |
| Precursor for Ceramics | Can be used in the synthesis of silicon carbide (SiC) or other silicon-based ceramics. | High-temperature resistance and hardness in the final ceramic material. |
| Monomer for Polysiloxanes | Can be a building block for the synthesis of silicone polymers with specific functionalities. | Tailored refractive index, gas permeability, and thermal properties of the resulting polymer. |
Exploration in Fuel Additive Chemistry
The exploration of this compound in fuel additive chemistry has been documented in patent literature, highlighting its potential to enhance combustion properties. A United States patent discloses fuel compositions that include this compound as a component aimed at improving combustion and reducing harmful emissions. google.com The invention focuses on fuel compositions that employ a catalyst combustion structure and lists this compound among a variety of silicon compounds.
The role of organosilicon compounds as fuel additives is multifaceted. They can act as defoamers and dehazers in fuel oils, improving fuel quality and stability. google.com While the patent including this compound does not specify its exact function, the broader context of organosilane fuel additives suggests potential benefits in terms of improved fuel economy, reduced engine knock, and lower emissions of pollutants such as nitrogen oxides (NOx) and carbon dioxide (CO2). google.comcity.ac.uk
Further research would be necessary to fully elucidate the performance and mechanism of this compound as a fuel additive. However, its inclusion in patented fuel compositions underscores its potential in this area of chemical technology.
Stereochemistry and Chirality in Dicyclohexylmethylsilane Chemistry
Studies on Silicon-Centered Chirality for Dicyclohexylmethylsilane
The synthesis of optically active organosilicon compounds with a chiral silicon atom has been a long-standing challenge in synthetic chemistry. The quest for efficient methods to create silicon-centered chirality is driven by the potential of these compounds as chiral building blocks and catalysts. While general methodologies for accessing chiral silanes have been developed, specific studies focusing on this compound are less common. However, broader research into the synthesis of tetrasubstituted silicon-stereogenic silanes provides a foundational understanding that can be applied to this specific compound. ntu.edu.sg
The primary challenge in creating stable silicon-centered chirality lies in the potential for racemization under certain reaction conditions, as silicon can expand its coordination sphere. ntu.edu.sg The development of catalytic strategies, particularly those employing N-heterocyclic carbenes (NHCs), has shown promise in the asymmetric synthesis of various chiral silanes. ntu.edu.sg These methods often rely on the desymmetrization of prochiral silanes, a strategy that could theoretically be adapted for the synthesis of chiral this compound derivatives.
Stereochemical Control in Reactions Involving this compound
Stereochemical control is a critical aspect of organic synthesis, dictating the three-dimensional arrangement of atoms in a molecule. In reactions involving this compound, the bulky dicyclohexyl groups are expected to exert significant steric influence, thereby controlling the stereochemical outcome of reactions at the silicon center or adjacent functionalities.
Diastereoselective and Enantioselective Transformations
Diastereoselective and enantioselective reactions are cornerstones of modern asymmetric synthesis. While specific examples of such transformations involving this compound are not extensively documented in dedicated studies, the principles of stereocontrol in reactions of analogous bulky silanes can be extrapolated. The stereochemical outcome of nucleophilic substitution at a chiral silicon center is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. uclouvain.be For instance, reactions can proceed with either retention or inversion of configuration. uclouvain.be
The development of catalyst-controlled diastereoselectivity reversal offers a powerful tool for accessing different stereoisomers from a common precursor. dntb.gov.ua Such strategies, although not yet reported specifically for this compound, highlight the potential for achieving high levels of stereocontrol in its reactions.
Influence of Dicyclohexyl Groups on Stereochemical Outcome
The two cyclohexyl groups in this compound are sterically demanding substituents that can significantly influence the trajectory of incoming reagents. This steric hindrance can create a highly biased environment around the silicon center, favoring the formation of one stereoisomer over another. In general, silyl (B83357) groups are known to exert substantial steric and electronic effects that can be harnessed to control the stereochemistry of reactions. acs.org
The bulky nature of the dicyclohexyl moiety can be expected to play a crucial role in directing the facial selectivity of reactions on adjacent prochiral centers. This is a common strategy in substrate-controlled diastereoselective reactions, where the inherent chirality or steric bulk of the substrate dictates the stereochemical outcome.
Asymmetric Synthesis Utilizing this compound Scaffolds
The use of chiral scaffolds is a well-established strategy in asymmetric synthesis. These scaffolds, which are temporarily incorporated into a molecule, can direct the stereochemical course of a reaction before being removed. While there is no direct evidence in the searched literature of this compound itself being used as a chiral scaffold, the principles of asymmetric synthesis suggest its potential in this area.
Should an enantiomerically pure form of a this compound derivative become readily accessible, it could serve as a chiral auxiliary. The bulky and rigid nature of the dicyclohexyl groups could provide a well-defined chiral environment to influence the stereoselectivity of reactions performed on a tethered substrate. The development of novel chiral ligands and catalysts based on structurally unique backbones is an active area of research, and a chiral this compound unit could offer a new platform for such endeavors.
Comparative Studies and Structure Activity Relationships of Dicyclohexylmethylsilane
Comparison with Other Triorganosilanes (e.g., trimethylsilane (B1584522), triethylsilane, dicyclohexylsilane)
The reactivity of silanes is significantly influenced by the nature of the organic substituents attached to the silicon atom. These substituents exert both steric and electronic effects, which modulate the accessibility and reactivity of the silicon-hydrogen (Si-H) bond. A comparison of dicyclohexylmethylsilane with other triorganosilanes such as trimethylsilane, triethylsilane, and dicyclohexylsilane reveals the profound impact of substituent bulk.
Key Comparative Aspects:
Steric Hindrance: The two cyclohexyl groups in this compound create significantly more steric bulk around the silicon center compared to the methyl groups in trimethylsilane or the ethyl groups in triethylsilane. This increased steric hindrance can be expected to decrease the rate of reaction, particularly in processes that involve the formation of a crowded transition state, such as nucleophilic attack at the silicon center or the coordination of the silane (B1218182) to a metal catalyst. libretexts.orgchemistrysteps.comlibretexts.org
Electronic Effects: Alkyl groups are generally considered to be electron-donating. The electronic effect of a cyclohexyl group is similar to other secondary alkyl groups. Therefore, the electronic differences between this compound, triethylsilane, and dicyclohexylsilane are likely to be less pronounced than their steric differences.
Reactivity in Hydrosilylation: In catalytic hydrosilylation, the rate of reaction can be influenced by the ease of oxidative addition of the Si-H bond to the metal center. While electron-donating groups can sometimes facilitate this step, the overwhelming steric bulk of the two cyclohexyl groups in this compound would likely lead to a slower reaction rate compared to the less hindered trimethylsilane and triethylsilane. The reactivity of dicyclohexylsilane, containing two cyclohexyl groups and two hydrogens, would also be influenced by steric factors, though the presence of two reactive Si-H bonds introduces another variable.
| Compound | Substituents on Silicon | Relative Steric Bulk | Expected Relative Reactivity (General) |
| Trimethylsilane | Three methyl groups | Low | High |
| Triethylsilane | Three ethyl groups | Moderate | Intermediate |
| This compound | Two cyclohexyl, one methyl | High | Low |
| Dicyclohexylsilane | Two cyclohexyl, two H | High | Variable (two reactive sites) |
Impact of Cyclohexyl Substituents on Silane Reactivity and Selectivity
The presence of two cyclohexyl substituents on the silicon atom in this compound is the defining structural feature that governs its reactivity and selectivity. These bulky groups exert a significant steric influence that can dictate the outcome of chemical reactions.
The primary impact of the cyclohexyl groups is steric hindrance, which can:
Control Reaction Rates: As discussed previously, the bulky nature of the cyclohexyl groups can significantly slow down reactions by impeding the approach of reactants to the silicon center. libretexts.orgchemistrysteps.comlibretexts.org
Enhance Selectivity: In reactions with multiple possible outcomes, the steric bulk of the dicyclohexylmethylsilyl group can favor the formation of the sterically least hindered product. For example, in the hydrosilylation of an unsymmetrical alkyne, the bulky silyl (B83357) group may preferentially add to the less substituted carbon atom (anti-Markovnikov addition) to minimize steric interactions in the transition state.
Influence Catalyst-Substrate Interactions: In catalytic processes, the cyclohexyl groups can influence how the silane interacts with the active site of a catalyst. This can affect not only the rate of reaction but also the stereoselectivity.
The electronic contribution of the cyclohexyl groups is that of a typical secondary alkyl group, which is weakly electron-donating. This electronic effect is generally less significant than the steric effect in determining the reactivity of this compound. However, in certain reactions, the interplay of both steric and electronic factors can lead to unique reactivity patterns. For instance, the β-effect of silicon, where a silicon atom stabilizes a positive charge at the β-position, can be influenced by the nature of the alkyl groups on the silicon. scispace.com
Structure-Activity Relationships in this compound-Derived Catalyst Components
A significant application of silanes, including those with bulky substituents like cyclohexyl groups, is as external electron donors in Ziegler-Natta catalysts for olefin polymerization, particularly for polypropylene (B1209903). mdpi.comresearchgate.netbuct.edu.cnmdpi.com In this context, the structure of the silane has a profound effect on the catalyst's activity, stereoselectivity, and the properties of the resulting polymer.
Dicyclohexylmethyl(alkoxy)silanes, which can be derived from this compound, are structurally analogous to commonly used external donors like cyclohexyl(methyl)dimethoxysilane (C-donor) and dicyclopentyldimethoxysilane (B162888) (D-donor). mdpi.comsiwinsilicone.com The structure-activity relationships observed for these systems provide valuable insights into the expected behavior of this compound-derived components.
Key Structure-Activity Principles:
Stereoselectivity: The primary role of the external donor is to deactivate the non-stereospecific active sites on the Ziegler-Natta catalyst, thereby increasing the isotacticity of the polypropylene. The steric bulk of the alkyl groups on the silane is a crucial factor in this process. The two bulky cyclohexyl groups in a dicyclohexylmethyl(alkoxy)silane would be expected to be highly effective in selectively poisoning the aspecific sites, leading to a high degree of stereocontrol and producing polypropylene with high isotacticity. researchgate.netmdpi.com
Polymer Properties: The structure of the external donor influences the microstructure of the polymer, which in turn determines its macroscopic properties. The use of bulky silane donors like those derived from this compound can affect the molecular weight, molecular weight distribution, and crystallinity of the polypropylene. For instance, novel cycloalkoxy silane external donors have been shown to produce polypropylene with higher melt flow rates and lower average molecular weights compared to commercial donors. mdpi.com
Q & A
Basic Questions
Q. What safety protocols are critical when handling dicyclohexylmethylsilane in laboratory settings?
- Methodological Answer :
- Always use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Follow proper glove removal techniques to avoid skin contact .
- Wear a NIOSH-approved P95 respirator for particulate protection or an OV/AG/P99 respirator for higher vapor exposure .
- Use a full-body chemical-protective suit and work in a fume hood to minimize inhalation risks .
- Avoid environmental contamination by preventing discharge into drains; dispose of waste via certified hazardous waste protocols .
Q. How should researchers design experiments to characterize this compound’s physical properties?
- Methodological Answer :
- Measure melting points (58–64°C) and boiling points (e.g., 154°C at 12 mmHg) using calibrated equipment, noting pressure dependencies .
- Use differential scanning calorimetry (DSC) for thermal stability analysis under inert atmospheres to avoid decomposition .
- Validate purity via NMR, FTIR, or GC-MS, cross-referencing spectral data with literature to confirm structural integrity .
Q. What steps ensure accurate data collection during synthesis or reactivity studies?
- Methodological Answer :
- Document all experimental conditions (e.g., temperature, solvent, catalyst loading) to enable reproducibility .
- Triplicate trials with controls (e.g., blank reactions) to distinguish experimental artifacts from true results .
- Use standardized calibration curves for quantitative analyses (e.g., yield calculations) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Perform multi-technique validation (e.g., X-ray crystallography with NMR/IR) to confirm molecular geometry and functional groups .
- Analyze solvent effects or steric hindrance that may alter spectral signatures .
- Compare results with computational models (e.g., DFT simulations) to identify discrepancies between experimental and theoretical data .
Q. What strategies address inconsistent catalytic performance in silane-mediated reactions?
- Methodological Answer :
- Systematically vary reaction parameters (e.g., stoichiometry, temperature gradients) to isolate sensitivity factors .
- Conduct kinetic studies (e.g., rate profiling) to identify rate-limiting steps or side reactions .
- Characterize byproducts via mass spectrometry to trace degradation pathways .
Q. How should researchers critically evaluate literature on silane reactivity for hypothesis development?
- Methodological Answer :
-
Use Google Scholar’s citation tracking to identify high-impact studies and unresolved controversies .
Google除了具有传统的文献检索功能外,还具有引文检索功能论文大学生学习-690717433614308481301:08
-
Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to filter sources, prioritizing peer-reviewed journals .
-
Cross-reference methodologies across studies to assess reproducibility gaps (e.g., solvent purity, inert conditions) .
Q. What ethical and analytical practices mitigate biases in silane research publications?
- Methodological Answer :
- Disclose all raw data (e.g., via supplementary materials) to enable independent verification .
- Address contradictory findings transparently in the discussion section, proposing mechanistic hypotheses for unresolved issues .
- Follow IUPAC nomenclature consistently and avoid non-standard abbreviations to prevent misinterpretation .
Methodological Resources
- Data Analysis : Structure results using tables/graphs with error bars and statistical significance markers . Append raw data while highlighting processed datasets critical to conclusions .
- Literature Review : Combine Google Scholar with deep-web databases (e.g., SciFinder, Reaxys) for comprehensive coverage .
- Safety Compliance : Regularly update SDS sheets for stored chemicals and retrain personnel on hazard protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

